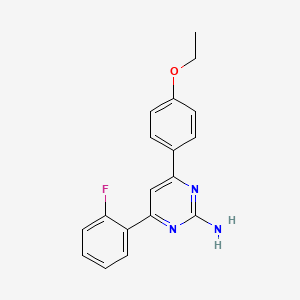![molecular formula C18H26N2O3 B6347323 trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 138026-92-3](/img/structure/B6347323.png)
trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, or BHHP, is an organic compound that has been studied for its potential applications in multiple fields of scientific research. BHHP has been found to possess a wide range of properties, including the ability to act as an antioxidant and a potential neuroprotective agent.
科学的研究の応用
BHHP has been studied for its potential applications in a variety of scientific research fields. It has been found to possess antioxidant and neuroprotective properties, which has led to its use in studies of neurodegenerative diseases and aging. In addition, it has been studied for its potential use in cancer research, as it has been found to have antitumor effects in vitro. Furthermore, its ability to act as an antioxidant has led to its use in studies of oxidative stress, inflammation, and cardiovascular diseases.
作用機序
The exact mechanism of action of BHHP is still not completely understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In addition, it has been found to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. Furthermore, it has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting the proliferation of tumor cells.
Biochemical and Physiological Effects
BHHP has been found to have a variety of biochemical and physiological effects. It has been found to possess antioxidant and neuroprotective properties, which has led to its use in studies of neurodegenerative diseases and aging. In addition, it has been found to possess antitumor effects and has been studied for its potential use in cancer research. Furthermore, it has been found to have anti-inflammatory effects and is believed to be beneficial in the treatment of cardiovascular diseases.
実験室実験の利点と制限
BHHP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in a single step reaction. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is not water soluble, which can limit its use in certain experiments. In addition, its exact mechanism of action is still not completely understood, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for BHHP. One potential direction is to further study its potential use in cancer research. In addition, further research could be conducted to explore its potential applications in the treatment of neurodegenerative diseases and aging. Furthermore, its potential use in the treatment of cardiovascular diseases could be explored. Finally, further research could be conducted to better understand its mechanism of action and to identify potential new uses for this compound.
合成法
BHHP was first synthesized in 2017 by the reaction of 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylic acid and t-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction was carried out in a solvent, such as methanol, at room temperature and yielded a product with a purity of 97%.
特性
IUPAC Name |
tert-butyl (4aR,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVAXOUBFPERN-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)











